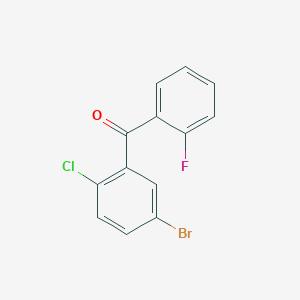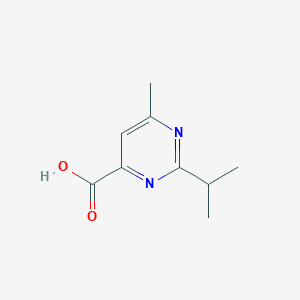
1,1,1-Trichloro-4-methoxybut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trichloro-4-methoxybut-3-en-2-one is an organic compound with the molecular formula C5H5Cl3O2 It is a derivative of butenone, characterized by the presence of three chlorine atoms and a methoxy group attached to the butenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-4-methoxybut-3-en-2-one typically involves the chlorination of 4-methoxybut-3-en-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound. Industrial production methods also focus on minimizing waste and ensuring the safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trichloro-4-methoxybut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted butenone derivatives .
Aplicaciones Científicas De Investigación
1,1,1-Trichloro-4-methoxybut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its ability to form covalent bonds with biological molecules makes it a useful tool in biochemical research.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its reactivity and functional groups make it a candidate for designing new therapeutic agents.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trichloro-4-methoxybut-3-en-2-one involves its ability to interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is primarily due to the presence of the electrophilic carbonyl group and the chlorine atoms, which can participate in nucleophilic substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloro-4-ethoxybut-3-en-2-one: This compound is similar in structure but has an ethoxy group instead of a methoxy group.
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: This compound contains a trifluoromethyl group instead of chlorine atoms.
Uniqueness
1,1,1-Trichloro-4-methoxybut-3-en-2-one is unique due to the combination of its methoxy group and three chlorine atoms. This combination imparts distinct chemical properties, such as increased electrophilicity and reactivity towards nucleophiles. These properties make it a valuable compound in various fields of research and industrial applications .
Propiedades
Número CAS |
138149-14-1 |
|---|---|
Fórmula molecular |
C5H5Cl3O2 |
Peso molecular |
203.45 g/mol |
Nombre IUPAC |
1,1,1-trichloro-4-methoxybut-3-en-2-one |
InChI |
InChI=1S/C5H5Cl3O2/c1-10-3-2-4(9)5(6,7)8/h2-3H,1H3 |
Clave InChI |
ZSYGAPOLAJMDGA-UHFFFAOYSA-N |
SMILES canónico |
COC=CC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



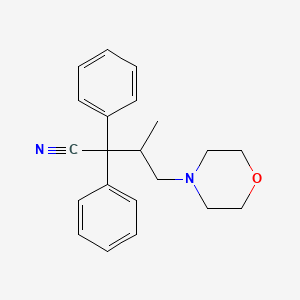
![Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate](/img/structure/B13435361.png)
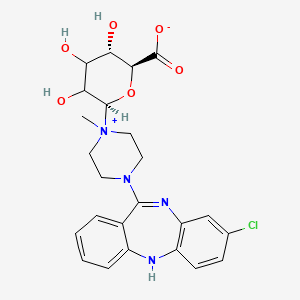
![2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one](/img/structure/B13435384.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13435390.png)
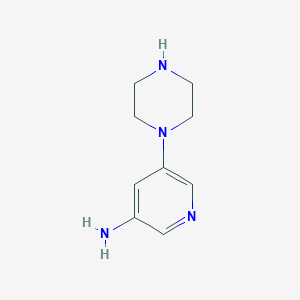
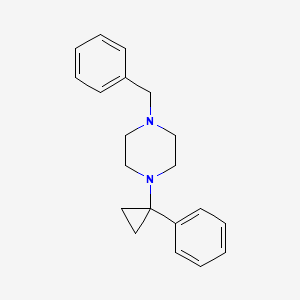
![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)
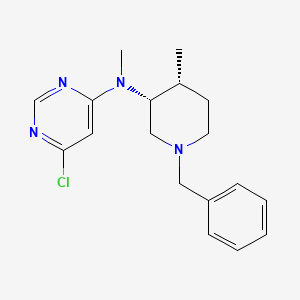
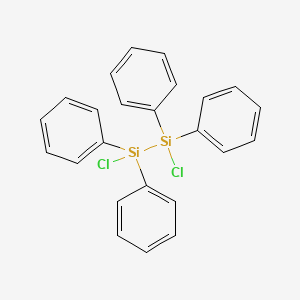
![N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13435435.png)
